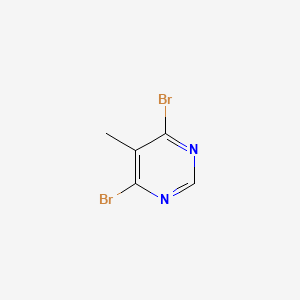

4,6-Dibromo-5-methylpyrimidine

Description

Properties

Molecular Formula |

C5H4Br2N2 |

|---|---|

Molecular Weight |

251.91 g/mol |

IUPAC Name |

4,6-dibromo-5-methylpyrimidine |

InChI |

InChI=1S/C5H4Br2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 |

InChI Key |

YFMKZHQMMKZBHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN=C1Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dibromo 5 Methylpyrimidine and Its Precursors

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Core

The fundamental construction of the pyrimidine ring, known as de novo synthesis, is the initial step towards producing 4,6-dibromo-5-methylpyrimidine. This process builds the heterocyclic ring from simpler acyclic precursors.

Cyclocondensation Reactions for Pyrimidine Ring Formation

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. wikipedia.org These reactions typically involve the condensation of a compound containing an N-C-N fragment (like urea (B33335) or amidines) with a β-dicarbonyl compound or its equivalent. wikipedia.org For instance, the reaction of amidines with β-dicarbonyl compounds yields 2-substituted pyrimidines, while urea provides 2-pyrimidinones, and guanidines lead to 2-aminopyrimidines. wikipedia.org A common method for creating the pyrimidine backbone involves the reaction of a three-carbon compound with a substance containing an amide structure under alkaline conditions.

One of the most recognized methods is the Biginelli reaction, a one-pot synthesis that condenses an aldehyde, ethyl acetoacetate, and urea in an acidic alcoholic medium to form 3,4-dihydropyrimidones. These can then be further modified. The synthesis of polyazaheterocycles, including pyrimidines, often relies on cyclocondensation reactions between 1,3-dielectrophiles and 1,3-dinucleophiles. nih.gov For example, thiazolo[3,2-a]pyrimidinone derivatives can be synthesized through the reaction of a pyrimidine derivative with chloroacetic acid, acetic anhydride, acetic acid, and an aldehyde. asianpubs.org

Multi-Component Reactions for Substituted Pyrimidines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted pyrimidines in a single step. researchgate.net These reactions are advantageous due to shorter reaction times, simpler product isolation, and often higher yields compared to traditional multi-step syntheses.

Several MCR strategies have been developed for pyrimidine synthesis. One such method involves the three-component coupling of substituted enamines, an orthoester like triethyl orthoformate, and ammonium (B1175870) acetate. ijper.orgorganic-chemistry.org Another approach utilizes the reaction of an aldehyde, ethyl cyanoacetate, and guanidine (B92328) nitrate, often catalyzed by piperidine (B6355638) in an aqueous medium, to produce aryl and heteroaryl substituted pyrimidines. researchgate.net A sustainable method using an iridium catalyst facilitates the multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. thieme-connect.comorganic-chemistry.org This process involves sequential condensation and dehydrogenation steps. organic-chemistry.org

Targeted Halogenation Strategies for Dibromination

Once the 5-methylpyrimidine (B16526) core is established, the next critical step is the introduction of bromine atoms at the 4- and 6-positions. This requires carefully controlled halogenation reactions.

Regioselective Bromination of 5-methylpyrimidine and its Derivatives

The position of substitution on the pyrimidine ring during electrophilic halogenation is influenced by the electronic properties of the ring and any existing substituents. The C-5 position is generally the most susceptible to electrophilic attack due to its relatively higher electron density compared to the C-2, C-4, and C-6 positions. wikipedia.org

Various brominating agents are employed for the regioselective bromination of pyrimidines. N-bromosuccinimide (NBS) is a common reagent, often used in solvents like dimethylformamide (DMF). nih.gov For instance, the bromination of polymethylpyrimidines has shown high regioselectivity, where the methyl group at the meta position to the ring nitrogen is selectively brominated with NBS. acs.org Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can smoothly brominate uridine (B1682114) and cytidine (B196190) derivatives at the C-5 position in aprotic solvents. nih.govfiu.edu The efficiency of this bromination can be enhanced by the addition of Lewis acids. nih.govfiu.edu

Optimized Bromination Protocols for 4,6-Positions

Achieving dibromination specifically at the 4- and 6-positions often involves the bromination of a precursor where these positions are activated. A common strategy is to start with a 4,6-dihydroxypyrimidine (B14393) derivative. The hydroxyl groups can be converted to good leaving groups, facilitating subsequent nucleophilic substitution with bromide.

For example, 4,6-dihydroxypyrimidines can be converted to 4,6-dichloropyrimidines using chlorinating agents like phosphorus oxychloride (POCl3) or phosgene. wipo.intgoogle.com These dichloro-derivatives can then potentially undergo halogen exchange reactions to yield the desired 4,6-dibromo compound. Direct bromination of pyrrolo[1,2-c]pyrimidines with an excess of bromine in chloroform (B151607) at room temperature has been shown to yield 5,7-dibromo derivatives in high yield. rsc.org

Synthesis and Transformation Routes of Key Precursor Compounds

The synthesis of 4,6-dibromo-5-methylpyrimidine relies on the availability of key precursor compounds, which themselves are synthesized through various chemical transformations.

A crucial intermediate is 5-methylpyrimidine . Its synthesis can be achieved through various routes, including the condensation of 4,4-dimethoxy-2-butanone (B155242) with formamide (B127407). wikipedia.org Another approach involves the reaction of 4-formyl-pentanoate with an ammonium source to form 5-methyl-3,4-dihydro-2(1H)-pyridone, which can be further processed. google.comepo.org

Another vital precursor is 4,6-dihydroxy-5-methylpyrimidine (B15831) . nih.gov This compound is typically synthesized via the cyclocondensation of methylmalonate (or its derivatives) with acetamidine (B91507) hydrochloride in the presence of a base like sodium methoxide. google.com The reaction of a malonate with formamide and an alkali metal alkoxide at elevated temperatures also yields 4,6-dihydroxypyrimidine, which can be methylated. google.comgoogle.comwipo.int

The conversion of 4,6-dihydroxy-5-methylpyrimidine to a dihalo-derivative is a key transformation. This is generally achieved by reacting the dihydroxy compound with a halogenating agent. For instance, treatment with phosphorus oxychloride (POCl3) is a standard method to replace the hydroxyl groups with chlorine atoms, yielding 4,6-dichloro-5-methylpyrimidine (B15144). wipo.intgoogle.com A similar strategy using a brominating agent would be required to produce the dibromo analogue directly, or a subsequent halogen exchange reaction could be employed. For example, 5-(4-bromophenyl)-4,6-dihydroxypyrimidine is chlorinated to give 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207). google.com

Preparation of 4,6-Dihydroxy-5-methylpyrimidine Analogues

The construction of the 4,6-dihydroxypyrimidine scaffold is a fundamental step in the synthesis of many substituted pyrimidines. These dihydroxy derivatives exist in tautomeric equilibrium with their corresponding pyrimidinedione forms. The most prevalent synthetic approach involves the cyclocondensation of a C3-dicarbonyl compound or its synthetic equivalent with an amidine derivative.

A common method for preparing 4,6-dihydroxy-2-methylpyrimidine (B75791), a close analogue of the 5-methylated target, involves the reaction of dimethyl malonate with acetamidine hydrochloride in the presence of a strong base like sodium methoxide. sphinxsai.com The reaction is typically carried out in an alcoholic solvent, such as methanol, under controlled temperature conditions. Initially, the reaction is conducted at a low temperature (ice bath), and then warmed to room temperature to drive the cyclization. Subsequent acidification of the reaction mixture precipitates the desired 4,6-dihydroxy-2-methylpyrimidine as a solid. sphinxsai.com Yields for this process are reported to be in the range of 86-87%. sphinxsai.com

Similarly, the parent compound, 4,6-dihydroxypyrimidine, can be synthesized by reacting a malonate with formamide and an alkali metal alkoxide at an elevated temperature. nih.gov This process can be optimized by the controlled addition of the malonate to a pre-formed mixture of the alkoxide and formamide. nih.gov

For the direct synthesis of 4,6-dihydroxy-5-methylpyrimidine, diethyl methylmalonate serves as the C3-dicarbonyl component. This is reacted with a suitable amidine, such as formamidine (B1211174) acetate, in the presence of a base.

The following table summarizes a typical synthesis of a 4,6-dihydroxy-2-methylpyrimidine, which illustrates the general principles applicable to the synthesis of the 5-methyl analogue.

Table 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Dimethyl malonate | Acetamidine hydrochloride | Sodium methoxide | Methanol | 3-5 h | 86% | sphinxsai.com |

Conversion of Hydroxy- and Chloro-Substituted Pyrimidines to Bromo-Derivatives

The conversion of the dihydroxy pyrimidine precursors to the target 4,6-dibromo-5-methylpyrimidine is typically achieved through a two-step process involving the formation of a dichloro intermediate followed by a halogen exchange reaction, or via direct bromination.

The hydroxyl groups of 4,6-dihydroxypyrimidines can be replaced by chlorine atoms using a variety of chlorinating agents. Phosphorus oxychloride (POCl₃) is a commonly employed reagent for this transformation. google.com The reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger. The dihydroxypyrimidine is treated with an excess of phosphorus oxychloride, and the mixture is heated to effect the conversion. After the reaction is complete, the excess phosphorus oxychloride is removed by distillation, and the resulting 4,6-dichloropyrimidine (B16783) is isolated. For instance, 5-(4-bromophenyl)-4,6-dihydroxypyrimidine has been successfully converted to 5-(4-bromophenyl)-4,6-dichloropyrimidine using this methodology. google.com The crystal structure of the related compound, 4,6-dichloro-5-methylpyrimidine, has been reported, confirming its planar geometry. nih.gov

Once the 4,6-dichloro-5-methylpyrimidine intermediate is obtained, the chlorine atoms can be substituted with bromine. This can be accomplished through a halogen exchange reaction, often referred to as a Finkelstein-type reaction, although direct application to dichloropyrimidines can be challenging. A more direct approach involves the use of brominating agents capable of replacing hydroxyl groups directly with bromine.

Phosphorus oxybromide (POBr₃) is a reagent known for the conversion of hydroxy-heterocycles to their bromo-derivatives. The reaction typically involves heating the dihydroxy pyrimidine with an excess of phosphorus oxybromide, sometimes in a high-boiling solvent. While specific examples for 4,6-dihydroxy-5-methylpyrimidine are not prevalent in the literature, this method represents a viable route.

A general procedure for the conversion of a dihydroxypyrimidine to a dichloropyrimidine is outlined in the table below.

Table 2: General Chlorination of Dihydroxypyrimidines

| Starting Material | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4,6-Dihydroxypyrimidine derivative | Phosphorus oxychloride | N,N-Dimethylaniline | 4,6-Dichloropyrimidine derivative | google.com |

The subsequent conversion to the dibromo derivative would then involve reacting the 4,6-dichloro-5-methylpyrimidine with a bromide source, such as hydrobromic acid or a metal bromide salt, potentially under conditions that favor halogen exchange. Alternatively, direct bromination of 4,6-dihydroxy-5-methylpyrimidine with a reagent like phosphorus oxybromide would provide a more direct route to the final product. Detailed experimental conditions for the specific synthesis of 4,6-dibromo-5-methylpyrimidine remain a specialized area of research.

Advanced Reactivity and Transformation Studies of 4,6 Dibromo 5 Methylpyrimidine

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. sigmaaldrich.com For 4,6-dibromo-5-methylpyrimidine, these reactions provide a gateway to a diverse array of substituted pyrimidines, which are key components in many biologically active compounds and functional materials.

Palladium-Catalyzed Cross-Coupling Transformations

Palladium-catalyzed reactions are among the most widely used methods for constructing C-C and C-X bonds. sigmaaldrich.com The general catalytic cycle for these transformations involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the active palladium(0) species. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgrsc.org This reaction is particularly useful for introducing aryl and heteroaryl moieties onto the 4,6-dibromo-5-methylpyrimidine core. The choice of catalyst, ligands, and reaction conditions can influence the selectivity and efficiency of the coupling. rsc.orgnih.gov

Research has shown that the site-selectivity of Suzuki-Miyaura couplings on polyhalogenated heteroaryl compounds can be controlled. rsc.org For dihalogenated N-heteroarenes, coupling typically occurs at the position adjacent to the nitrogen. nih.gov However, the use of sterically hindered ligands can alter this selectivity. nih.gov In the case of 4,6-dibromo-5-methylpyrimidine, the electronic properties of the pyrimidine (B1678525) ring and the steric environment around the bromine atoms play a crucial role in determining the site of the initial coupling.

| Substrate | Coupling Partner | Catalyst/Ligand | Selectivity | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridines | Arylboronic acids | Pd/IPr | C4-Coupling | nih.gov |

| 2,5-Dichloropyridine | Arylboronic acids | Ligand-free (Jeffery conditions) | C5-Coupling | nih.gov |

| 2,5-Dichloropyrimidine | Arylboronic acids | Ligand-free (Jeffery conditions) | C5-Coupling | nih.gov |

The Sonogashira coupling reaction is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. youtube.com It provides a direct route to introduce alkynyl groups onto the 4,6-dibromo-5-methylpyrimidine scaffold, which are versatile intermediates for further transformations. researchgate.netorganic-chemistry.org

The reactivity of the two bromine atoms in 4,6-dibromo-5-methylpyrimidine can be differentiated under Sonogashira conditions. Often, the C6 position is more reactive towards nucleophilic attack due to the electronic influence of the nitrogen atoms in the pyrimidine ring, allowing for selective mono-alkynylation. nih.gov Subsequent coupling at the C4 position can then be achieved, potentially with a different alkyne, to generate unsymmetrically substituted dialkynylpyrimidines.

| Halide | Alkyne | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI/NEt₃ | Standard conditions | youtube.com |

| Aryl Bromide | Terminal Alkyne | Pd/P(t-Bu)₃, ZnCl₂ | Room temperature, copper-free | organic-chemistry.org |

| Aryl Iodide/Bromide | Terminal Alkyne | Pd catalyst, Tetrabutylammonium acetate | Ligand-, copper-, and amine-free | organic-chemistry.org |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines. mychemblog.comwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org For 4,6-dibromo-5-methylpyrimidine, this reaction allows for the introduction of a wide variety of primary and secondary amines, amides, and other nitrogen-containing nucleophiles. mychemblog.com

The selection of the palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. mychemblog.com Different generations of catalyst systems have been developed to improve efficiency and expand the scope of the reaction to include challenging substrates like ammonia (B1221849) equivalents. wikipedia.org The reaction typically proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. mychemblog.comlibretexts.org

| Development | Catalyst/Ligand | Significance | Reference |

|---|---|---|---|

| Initial Discovery | Pd complexes with P(o-tol)₃ | Pioneered Pd-catalyzed C-N bond formation. | mychemblog.com |

| Tin-free Protocol | - | Direct coupling of aryl bromides and amines. | mychemblog.com |

| Bidentate Phosphine Ligands | BINAP, DPPF | Extended scope to primary amines. | wikipedia.org |

| Ammonia Equivalents | Benzophenone imine, silylamides | Overcame challenges with ammonia as a coupling partner. | wikipedia.org |

Beyond the well-established Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other transition metal-mediated transformations can be employed to functionalize 4,6-dibromo-5-methylpyrimidine. These include Heck couplings, which form C-C bonds between aryl halides and alkenes, and Negishi-like couplings, which utilize organozinc reagents. sigmaaldrich.com The choice of catalyst and reaction conditions is crucial for achieving the desired transformation with high yield and selectivity. sigmaaldrich.com Furthermore, methods for the formation of carbon-sulfur and carbon-oxygen bonds have also been developed, expanding the toolbox for modifying the pyrimidine core.

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed transformations. wisc.edunih.gov Nickel catalysts can exhibit unique reactivity and selectivity, sometimes enabling transformations that are challenging with palladium. nih.gov

Copper-Mediated Reactions

While palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura are more extensively documented for dihalopyrimidines, copper-mediated transformations also represent a crucial tool for C-C and C-heteroatom bond formation. These reactions, often variants of the Ullmann condensation, are particularly useful for coupling with nucleophiles that can be challenging in palladium-based systems.

For dihalo-pyrimidines like 4,6-dibromo-5-methylpyrimidine, copper catalysis can facilitate the formation of C-N, C-O, and C-S bonds. For instance, the Ullmann condensation can be employed to couple the pyrimidine core with amines, alcohols, or thiols. The reaction typically requires a copper(I) salt, such as CuI, often in the presence of a ligand and a base in a polar aprotic solvent at elevated temperatures. The two bromine atoms on 4,6-dibromo-5-methylpyrimidine are susceptible to sequential or double substitution, with reaction conditions dictating the outcome.

In a broader context of metal-catalyzed reactions, related dihalopyrimidines have been shown to undergo various transition-metal-mediated couplings. A patent for electroluminescent devices describes using 4,6-dibromo-5-methylpyrimidine as a building block in a Suzuki coupling reaction, a palladium-catalyzed process, to synthesize more complex aryl-substituted pyrimidines. google.com Such cross-coupling reactions highlight the utility of the carbon-bromine bonds on the pyrimidine ring as handles for introducing diverse functionalities.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient (π-deficient) nature of the pyrimidine ring, exacerbated by the electron-withdrawing inductive effect of the two bromine atoms, makes 4,6-dibromo-5-methylpyrimidine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This pathway is a primary method for its functionalization.

The bromine atoms at the C4 and C6 positions serve as excellent leaving groups and can be displaced by a wide array of nucleophiles. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the bromide ion restores the aromaticity of the ring.

Common nucleophiles employed in the SNAr reactions of dihalopyrimidines include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides to form ethers.

N-Nucleophiles: Ammonia, primary amines, and secondary amines to yield aminopyrimidines.

S-Nucleophiles: Thiolates to produce thioethers.

The reaction conditions typically involve treating the pyrimidine substrate with the nucleophile, often in a polar solvent such as ethanol, DMF, or DMSO, sometimes with added base and at temperatures ranging from ambient to reflux.

In 4,6-dibromo-5-methylpyrimidine, the two bromine atoms are chemically equivalent due to the molecule's symmetry. Therefore, monosubstitution will lead to a single product, 4-bromo-6-(nucleophil)-5-methylpyrimidine. Achieving selective monosubstitution over disubstitution is a common challenge and can typically be controlled by manipulating the reaction stoichiometry, temperature, and reaction time. Using one equivalent of the nucleophile at lower temperatures generally favors the mono-substituted product.

The introduction of the first nucleophile breaks the symmetry of the molecule, and the electronic nature of this new substituent influences the reactivity of the second bromine atom. An electron-donating substituent introduced at the C4 position will decrease the electrophilicity of the ring and deactivate the remaining bromine at C6 towards further substitution. Conversely, an electron-withdrawing group would activate it. The 5-methyl group, being weakly electron-donating, has a minor electronic influence compared to the powerful effect of the ring nitrogen atoms.

The following table summarizes representative SNAr reactions based on studies of analogous 4,6-dihalopyrimidines.

| Nucleophile | Reagent Example | Typical Product(s) |

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Bromo-6-methoxy-5-methylpyrimidine, 4,6-Dimethoxy-5-methylpyrimidine |

| Amine | Benzylamine | 4-Bromo-6-(benzylamino)-5-methylpyrimidine, 4,6-Bis(benzylamino)-5-methylpyrimidine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-Bromo-5-methyl-6-(phenylthio)pyrimidine, 4,6-Bis(phenylthio)-5-methylpyrimidine |

Electrophilic Substitution Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution on the pyrimidine ring is generally disfavored. The ring nitrogens act as strong deactivating groups, reducing the electron density of the ring carbons and making them less susceptible to attack by electrophiles. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the ring nitrogens are likely to be protonated, which further deactivates the ring.

In the case of 4,6-dibromo-5-methylpyrimidine, the situation is even more pronounced. The two bromine atoms also act as deactivating groups (due to their inductive effect) and direct incoming electrophiles to the ortho and para positions. While the 5-methyl group is a weak activating group, its effect is insufficient to overcome the substantial deactivation by the two ring nitrogens and the two bromine atoms. The only available position for substitution is C2, which is sterically hindered and electronically deactivated. Consequently, electrophilic substitution directly on the pyrimidine ring of this compound is exceptionally challenging and not a common synthetic strategy.

Chemo- and Regioselectivity in Multi-Substituted Pyrimidine Reactivity

The presence of multiple reactive sites in 4,6-Dibromo-5-methylpyrimidine—namely, the two bromine atoms at positions 4 and 6—raises important questions of chemo- and regioselectivity in its reactions, particularly in nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, exacerbated by the two electronegative bromine atoms, makes the C4 and C6 positions highly susceptible to nucleophilic attack.

The outcome of the reaction of 4,6-Dibromo-5-methylpyrimidine with a nucleophile will depend on several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of any catalysts. In many cases involving dihalopyrimidines, the substitution of the first halogen atom facilitates the substitution of the second, although the reaction conditions for the second substitution may need to be more forcing.

Table 2: Predicted Regioselectivity in Nucleophilic Substitution of 4,6-Dibromo-5-methylpyrimidine

| Nucleophile Type | Predicted Major Product | Rationale |

| Small, hard nucleophiles (e.g., NH₃, RNH₂) | Monosubstitution at C4 or C6 | Attack at the most electron-deficient positions. |

| Bulky nucleophiles | Potential for increased selectivity | Steric hindrance may favor attack at the less hindered position. |

| Bidentate nucleophiles | Potential for cyclization | Reaction at both C4 and C6 positions to form a fused ring system. |

Studies on related dihalopyrimidine systems have shown that the regioselectivity of nucleophilic attack can often be controlled. For example, in many 2,4-dihalopyrimidines, nucleophilic attack occurs preferentially at the 4-position. While the 5-methyl group in 4,6-Dibromo-5-methylpyrimidine is unlikely to exert a strong electronic directing effect, it may have a subtle influence on the reactivity of the adjacent C4 and C6 positions. Steric hindrance from the methyl group could potentially direct incoming nucleophiles to the C6 position, although this effect is expected to be minimal. rsc.org

The sequential displacement of the two bromine atoms allows for the introduction of two different nucleophiles, leading to the synthesis of a wide range of diversely substituted pyrimidines. This stepwise approach is a powerful tool for building molecular complexity and accessing novel chemical entities.

Ring-Opening and Rearrangement Pathways of the Pyrimidine Core

Beyond substitution reactions at the halogenated positions, the pyrimidine ring itself can undergo more profound transformations, including ring-opening and rearrangement reactions. These pathways often lead to the formation of completely different heterocyclic or acyclic structures and are of significant interest for the synthesis of novel molecular scaffolds.

One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.orgrsc.orgnih.gov This rearrangement typically involves the isomerization of N-substituted iminopyrimidines, where an endocyclic nitrogen atom and its exocyclic substituent exchange places with an exocyclic imino group and its substituent. wikipedia.orgrsc.orgnih.govrsc.org The reaction proceeds through a ring-opened intermediate, which then re-cyclizes to form the rearranged product. wikipedia.org For 4,6-Dibromo-5-methylpyrimidine to undergo a classical Dimroth rearrangement, it would first need to be converted into a suitable precursor, such as a 2-imino-1-substituted-1,2-dihydropyrimidine derivative. The specific substituents on the pyrimidine ring and the reaction conditions (often basic or acidic) play a crucial role in facilitating this rearrangement. nih.govresearchgate.net

Ring-opening reactions of the pyrimidine core can also be initiated by strong nucleophiles. khanacademy.orgyoutube.comyoutube.comyoutube.com The attack of a nucleophile at one of the electron-deficient carbon atoms can lead to the cleavage of a carbon-nitrogen bond, resulting in an acyclic intermediate. The fate of this intermediate depends on its structure and the reaction conditions. It may re-cyclize to form a different heterocyclic system, or it may be trapped to yield a stable acyclic product. While specific examples of ring-opening reactions of 4,6-Dibromo-5-methylpyrimidine are not prevalent in the literature, the general principles of pyrimidine reactivity suggest that such transformations are plausible under appropriate conditions.

Derivatization Strategies for Enhancing Research Applications

Introduction of Diverse Functional Groups for Advanced Molecular Architectures

The reactivity of the bromine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring allows for the introduction of a wide array of functional groups. This functionalization is a key strategy for constructing more complex molecules with specific functionalities. For instance, the bromine atoms can be readily displaced by various nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

These substitutions can introduce moieties such as amino, alkoxy, and thioether groups, which can significantly alter the electronic and steric properties of the parent molecule. The introduction of these functional groups can also provide handles for further chemical transformations, enabling the construction of intricate molecular designs.

Strategies for Scaffold Diversification via Selective Transformations

The pyrimidine core of 4,6-dibromo-5-methylpyrimidine can be further modified through various selective transformations to generate a diverse range of molecular scaffolds. These transformations can involve reactions that alter the pyrimidine ring itself or that build upon the functional groups introduced in the initial derivatization steps.

One notable example of scaffold diversification involves the use of 4,6-dibromo-5-methylpyrimidine as a starting material for the synthesis of 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives. nih.gov In this process, a pseudo-ring is formed through an intramolecular hydrogen bond, which constrains the conformation of the substituents. nih.gov This strategic modification of the pyrimidine scaffold led to the discovery of potent and highly selective phosphodiesterase 5 (PDE5) inhibitors. nih.gov Further modifications at the 2-position of this new scaffold resulted in compounds with significant relaxant effects on isolated rabbit corpus cavernosum, demonstrating the potential of scaffold diversification to fine-tune biological activity. nih.gov

Reagent-Based Derivatization for Specialized Research Endeavors

The choice of reagents plays a crucial role in directing the derivatization of 4,6-dibromo-5-methylpyrimidine towards specific research goals. By carefully selecting the appropriate reagents, researchers can achieve highly specific transformations and introduce functionalities tailored for particular applications.

For example, in the synthesis of the aforementioned PDE5 inhibitors, the use of specific amines and benzoyl chlorides was critical for constructing the desired molecular architecture. The reaction conditions, including the choice of solvent and temperature, also influence the outcome of the derivatization process. The ability to control these parameters allows for the synthesis of a wide range of derivatives with distinct properties, making 4,6-dibromo-5-methylpyrimidine a valuable building block in medicinal chemistry and materials science.

Construction of Fused Heterocyclic Systems

The strategic placement of two labile bromine atoms on the pyrimidine ring of 4,6-Dibromo-5-methylpyrimidine makes it a highly effective starting material for synthesizing a variety of fused heterocyclic compounds. The electron-withdrawing nature of the pyrimidine ring, coupled with the halogen substituents, facilitates nucleophilic substitution reactions, which are the cornerstone of many cyclization strategies to form bicyclic and polycyclic systems.

Pyrimido[4,5-d]pyrimidine (B13093195) Systems

The synthesis of the pyrimido[4,5-d]pyrimidine core, which consists of two fused pyrimidine rings, can be achieved through various synthetic routes. While many methods exist, the use of dihalogenated pyrimidines is a key strategy. For instance, related compounds like 4,6-dichloro-5-formylpyrimidine serve as effective precursors. In a documented strategy, these compounds react with primary amines and aldehydes, leading to a cyclization that forms the pyrimido[4,5-d]pyrimidine framework. nih.gov This method highlights the utility of a strategically placed functional group (a formyl group in this case) alongside halogen atoms to direct the formation of the fused ring system. nih.gov The general approach often involves the initial substitution of one halogen with an amine, followed by an intramolecular reaction to build the second pyrimidine ring.

Various catalysts, including novel ionic liquids, have been developed to facilitate the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, offering advantages such as short reaction times and high yields. oiccpress.com Other approaches utilize multicomponent reactions, for example, reacting barbituric acid, aldehydes, and urea (B33335) or thiourea, often under solvent-free conditions or with the aid of nanocatalysts to produce these fused systems. researchgate.net A common starting material for many of these syntheses is 6-aminouracil (B15529) or its derivatives, which act as a binucleophile. researchgate.netresearchgate.netnih.gov

Pyrazolo[1,5-a]pyrimidine (B1248293) and Related Systems

The pyrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system, frequently explored for its potential as a protein kinase inhibitor in cancer therapy. nih.gov The primary synthetic strategy for this system involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.gov In this reaction, the aminopyrazole acts as the nucleophile, attacking the dicarbonyl compound to initiate the cyclization that forms the pyrimidine portion of the fused ring. nih.gov

While direct synthesis from 4,6-Dibromo-5-methylpyrimidine is not prominently documented, related dihalopyrimidines can be employed. For example, a multi-step synthesis starting with 5-amino-3-methylpyrazole can lead to a 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) intermediate, which is then further functionalized. nih.gov This highlights a general strategy where a pyrazole (B372694) ring is first established and then fused with a pyrimidine ring, often built from a malonate derivative followed by chlorination. nih.gov The versatility of this scaffold allows for extensive chemical modification through methods like palladium-catalyzed cross-coupling to enhance biological activity. nih.gov

Thiazolo[4,5-d]pyrimidine (B1250722) Systems

The thiazolo[4,5-d]pyrimidine framework, which integrates a thiazole (B1198619) and a pyrimidine ring, is another important class of heterocyclic compounds. Synthesis of these systems often starts with a functionalized pyrimidine. For example, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide can yield a thiazolo[4,5-d]pyrimidine-2(3H)-thione. researchgate.net This intermediate can then be alkylated at the sulfur atom to introduce further diversity. researchgate.net

Another approach involves the reaction of a suitably substituted aminopyrimidine with thiourea. nih.gov However, reaction conditions must be carefully controlled, as alternative products can form. nih.gov The substitution of chlorine atoms on the pyrimidine ring with amines like morpholine (B109124) is also a viable strategy to build more complex derivatives. researchgate.net

Design and Synthesis of Complex Polycyclic Frameworks

Beyond the construction of bicyclic fused systems, 4,6-dihalopyrimidines serve as foundational units for creating more intricate polycyclic structures. The sequential and often chemoselective reactivity of the halogen atoms allows for controlled, stepwise additions of other cyclic systems. For example, unusual reactions have been observed where 4,6-dichloro-5-nitropyrimidine (B16160) reacts with C-nucleophiles like 2-methylindole (B41428) to form di- and tris-indolylmethane derivatives, demonstrating the ability of the dihalopyrimidine to act as a linker for multiple heterocyclic units. researchgate.net

Furthermore, multicomponent reactions starting with precursors like 6-amino-2-(methylthio)pyrimidin-4(3H)-one (derived from thiourea) can lead to complex systems such as pyrimido[4,5-b]quinolines and indenopyrido[2,3-d]pyrimidines. sharif.edu These reactions typically involve the condensation of the pyrimidine derivative with an aldehyde and a 1,3-dicarbonyl compound (like dimedone or 1,3-indanedione), showcasing a modular approach to building polycyclic frameworks from a pyrimidine base. sharif.edu

Synthetic Utility in Building Block Development for Modular Assembly

The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is a powerful strategy in modern chemistry. mdpi.comchemrxiv.orgnih.govresearchgate.netresearchgate.net Dihalogenated heterocycles like 4,6-Dibromo-5-methylpyrimidine are ideal candidates for this approach. The two bromine atoms can be selectively addressed in sequential cross-coupling reactions, such as the Suzuki-Miyaura reaction.

This allows for the controlled, stepwise introduction of different aryl, heteroaryl, or other functional groups. For instance, in related systems, the transformation of (E)-1,2-diboryl-1-silylethenes through two consecutive Suzuki-Miyaura reactions demonstrates how di-functionalized building blocks can be used to create structurally diverse products in a selective manner. mdpi.com A similar principle applies to 4,6-Dibromo-5-methylpyrimidine, where one bromine atom could be reacted with a boronic acid, and the second bromine atom could then be coupled with a different partner, leading to a highly substituted pyrimidine core. This modularity is invaluable for creating libraries of compounds for drug discovery and materials science, where systematic variation of substituents is required to optimize properties. The chemoselective reactions of related compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with amines further illustrate how different reactive sites on a pyrimidine ring can be selectively targeted to build molecular complexity in a controlled fashion. researchgate.net

Conclusion

Applications in Specialized Research Domains

Medicinal Chemistry Research as a Privileged Scaffold Precursor

In medicinal chemistry, the pyrimidine (B1678525) ring is recognized as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious functionalization. nih.gov 4,6-Dibromo-5-methylpyrimidine is an exemplary starting material for generating libraries of compounds with potential therapeutic applications due to the synthetic versatility offered by its dibromo substitution.

The rational design of targeted ligands often involves creating molecules that can precisely interact with the binding sites of biological macromolecules, such as enzymes or receptors. The 4,6-dibromo-5-methylpyrimidine scaffold is well-suited for this purpose. The two bromine atoms at the C4 and C6 positions are excellent leaving groups for various transition-metal-catalyzed cross-coupling reactions. This allows for the controlled, stepwise introduction of diverse chemical moieties.

Synthetic strategies commonly employed include:

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids to introduce complex aromatic systems.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to install a wide range of amino substituents.

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds, extending the molecular framework.

Stille Coupling: Reaction with organostannanes.

The differential reactivity of the bromine atoms can potentially be exploited to achieve selective mono-substitution, followed by a second, different substitution, leading to a wide array of di-functionalized pyrimidines. This synthetic accessibility allows chemists to systematically build molecules designed to fit into specific protein binding pockets, a cornerstone of modern drug discovery. The concept of using a core structure and modifying its attachments is a key strategy in developing new lead compounds. nih.gov

Once an initial "hit" compound is identified, scaffold optimization is performed to improve its potency, selectivity, and pharmacokinetic properties. This process heavily relies on Structure-Activity Relationship (SAR) studies, which investigate how changes in a molecule's structure affect its biological activity. The 4,6-dibromo-5-methylpyrimidine scaffold is an ideal platform for extensive SAR exploration.

A pertinent example, though on a related pyrimidine, illustrates this process. A study on 2,4,6-trisubstituted-5-nitropyrimidines as potential antitumor agents demonstrated how systematic modifications to the pyrimidine core influence biological activity against cancer cell lines. nih.gov Researchers found that only specific substituents at the 6-position (such as -CHBr2 and -CHO) were compatible with antiproliferative activity, while a broader variety of groups were tolerated at the 4-position. nih.gov

This type of systematic modification is directly applicable to the 4,6-dibromo-5-methylpyrimidine core. By replacing the bromine atoms with different functional groups and testing the resulting compounds, researchers can build a detailed SAR model. For instance, in the development of corticotropin-releasing factor (CRF) receptor antagonists based on a fused pyrimidine scaffold, iterative synthesis and biological evaluation allowed researchers to identify compounds with significantly improved binding affinity. nih.gov

Table 1: Illustrative SAR Data for Substituted Pyrimidines as Antitumor Agents Data adapted from a study on related 5-nitropyrimidines to demonstrate the principles of SAR. nih.gov

| Compound Structure (Core: 2-methoxy-5-nitropyrimidine) | 4-Substituent | 6-Substituent | IC50 (L1210 cells, µM) |

| Example 1 | Morpholino | -CHBr₂ | 0.32 |

| Example 2 | Morpholino | -CH₂Br | >10 |

| Example 3 | Morpholino | -CHO | 2.5 |

| Example 4 | Methylamino | -CHBr₂ | 0.53 |

This interactive table showcases how modifying substituents at positions 4 and 6 of the pyrimidine ring directly impacts the compound's inhibitory concentration (IC50), a key aspect of SAR studies.

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, forming a "library." These libraries are then screened for biological activity. The di-functional nature of 4,6-dibromo-5-methylpyrimidine makes it an excellent substrate for combinatorial library synthesis.

One powerful technique is the "split-and-pool" synthesis strategy, often used in the creation of DNA-Encoded Libraries (DELs). nih.gov Using this approach with 4,6-dibromo-5-methylpyrimidine as the core scaffold, the synthesis would proceed as follows:

Initial Reaction: The starting scaffold is reacted with a set of building blocks (e.g., 20 different amines) that displace the first bromine atom.

Pooling: All the products from the first step are pooled together.

Splitting: The pooled mixture is then split into new reaction vessels.

Second Reaction: A second set of building blocks (e.g., 50 different boronic acids) is used to react with the remaining bromine atom.

This two-step process using 20 amines and 50 boronic acids would generate a library of 1,000 (20 x 50) unique compounds in a highly efficient manner. Such pyrimidine-focused libraries allow for the exploration of vast chemical space to identify novel ligands for protein targets. nih.gov

Materials Science Research

The electronic properties and rigid structure of the pyrimidine ring also make its derivatives, including 4,6-dibromo-5-methylpyrimidine, attractive candidates for the development of novel organic materials.

The two reactive bromine sites on 4,6-dibromo-5-methylpyrimidine allow it to function as a monomer in polymerization reactions. Specifically, it can be used in polycondensation reactions, where repeated coupling reactions form long polymer chains.

A primary example is Suzuki Polycondensation . By reacting 4,6-dibromo-5-methylpyrimidine with a co-monomer containing two boronic acid or boronic ester groups (e.g., 1,4-phenylenediboronic acid), a conjugated polymer can be synthesized. The resulting polymer would feature alternating pyrimidine and phenyl units.

The incorporation of the electron-deficient 5-methylpyrimidine (B16526) unit into a polymer backbone is expected to significantly influence the final material's properties by:

Lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level.

Altering solubility and processability due to the methyl group.

Influencing the polymer's morphology and chain packing.

These characteristics are crucial for applications in organic electronics, such as in the active layers of organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

The development of new materials with tailored optical and electronic properties is a major goal in materials science. The pyrimidine core from 4,6-dibromo-5-methylpyrimidine can act as a functional unit within larger molecular or polymeric systems to tune these properties.

Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict the effects of incorporating specific building blocks into materials. researchgate.net For example, research on other halogenated heterocycles has shown that chemical modification can significantly alter the HOMO-LUMO energy gap, which in turn affects the material's absorption and emission spectra. researchgate.net

Incorporating the 4,6-disubstituted-5-methylpyrimidine unit into a conjugated system can lead to materials with desirable characteristics for optoelectronic applications.

Table 2: Predicted Influence of the 5-Methylpyrimidine Moiety on Material Properties

| Property | Influence of Pyrimidine Core | Potential Application |

| Electron Affinity | Increased due to the electron-deficient nature of the nitrogen-containing ring. | n-type semiconductors, electron transport layers in OLEDs. |

| Band Gap (HOMO-LUMO) | Tunable based on the co-monomers used in polymerization. | Organic photovoltaics, light-emitting polymers. |

| Photoluminescence | The substitution pattern can be used to tune emission color and efficiency. | Organic Light-Emitting Diodes (OLEDs). |

| Thermal Stability | The rigid aromatic structure can contribute to high thermal stability. | Materials for high-temperature electronic devices. |

This interactive table summarizes the potential effects of integrating the 4,6-disubstituted-5-methylpyrimidine unit into advanced materials, based on established principles in materials chemistry.

Ligand Design for Coordination Chemistry and Supramolecular Assemblies

The strategic design of ligands is fundamental to the fields of coordination chemistry and supramolecular assembly, enabling the construction of complex, functional molecular architectures. The compound 4,6-Dibromo-5-methylpyrimidine serves as a valuable building block in this context, offering specific structural and electronic features that are advantageous for creating sophisticated coordination complexes and self-assembled supramolecular structures. Its utility stems from the reactive nature of its carbon-bromine bonds and the coordinating ability of its nitrogen atoms, which together allow for the synthesis of multitopic ligands.

The core principle behind using 4,6-Dibromo-5-methylpyrimidine in ligand design is its capacity to act as a precursor to larger, polydentate ligands. The two bromine atoms on the pyrimidine ring are susceptible to substitution reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the attachment of various coordinating groups at the 4 and 6 positions. For instance, by reacting 4,6-Dibromo-5-methylpyrimidine with nitrogen-containing heterocycles, it is possible to synthesize ligands that can bind to multiple metal centers simultaneously. This approach is exemplified by the synthesis of multitopic ligands from dihalopyrimidines, which can then be used to create intricate coordination polymers and discrete metallosupramolecular architectures. The methyl group at the 5-position, while not directly involved in coordination, can influence the steric and electronic properties of the resulting ligand, subtly tuning the geometry and stability of the final metal complex.

In coordination chemistry, the nitrogen atoms of the pyrimidine ring in ligands derived from 4,6-Dibromo-5-methylpyrimidine can act as donor sites for a wide range of metal ions. The specific coordination mode will depend on the nature of the metal and the other coordinating groups present in the ligand. For example, methyl-substituted pyrimidines have been shown to act as ligands in Hofmann-type complexes, which are a class of coordination polymers known for their interesting magnetic and guest-inclusion properties. In the complex {Fe(4-methylpyrimidine)₂[Ag(CN)₂]₂}, the 4-methylpyrimidine (B18481) ligand coordinates to the iron(II) center, demonstrating the ability of such pyrimidine derivatives to participate in the formation of extended network structures. acs.org

Advanced Spectroscopic and Computational Research for Structural Elucidation and Mechanistic Insights

Infrared (IR) and UV-Visible Spectroscopy in Mechanistic and Electronic Structure Studies

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. This allows for the identification of specific functional groups. mewaruniversity.org For 4,6-Dibromo-5-methylpyrimidine, characteristic absorption bands would be expected for C-H stretching (from the methyl group and the aromatic ring), C=C and C=N stretching vibrations within the pyrimidine (B1678525) ring, and C-Br stretching. The pyrimidine ring vibrations typically appear in the 1600-1400 cm⁻¹ region. core.ac.uk

UV-Visible Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. msu.edu Aromatic systems like pyrimidine exhibit characteristic absorptions in the UV region due to π → π* and n → π* transitions. ijrti.org The presence of bromine atoms (auxochromes) and the methyl group on the pyrimidine ring would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to the parent pyrimidine molecule. nih.gov Studies on similar brominated pyrimidines show strong absorption bands in the vacuum ultraviolet (VUV) region. nih.gov The specific λ_max can be influenced by the solvent used. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. wikipedia.org

Molecular Ion Peak: The molecular ion (M⁺) peak would confirm the molecular weight of 4,6-Dibromo-5-methylpyrimidine (C₅H₄Br₂N₂). A key feature would be the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum would show a characteristic cluster of peaks for the molecular ion: an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak, with a relative intensity ratio of approximately 1:2:1.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. Energetically unstable molecular ions break apart into smaller, more stable fragments. wikipedia.org Common fragmentation pathways for pyrimidine derivatives involve the successive loss of functional groups and decomposition of the ring. sapub.org For 4,6-Dibromo-5-methylpyrimidine, expected fragmentation would include:

Loss of a bromine radical (•Br) to give an [M-Br]⁺ ion.

Loss of a methyl radical (•CH₃) to give an [M-CH₃]⁺ ion.

Further fragmentation involving the loss of HBr or cleavage of the pyrimidine ring. msu.edumiamioh.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of 4,6-Dibromo-5-methylpyrimidine (MW ≈ 267.9 g/mol )

| m/z Value (approx.) | Identity of Fragment | Notes |

| 266/268/270 | [C₅H₄⁷⁹Br₂N₂]⁺ / [C₅H₄⁷⁹Br⁸¹BrN₂]⁺ / [C₅H₄⁸¹Br₂N₂]⁺ | Molecular ion cluster (1:2:1 ratio) |

| 187/189 | [M - Br]⁺ | Loss of one bromine atom |

| 108 | [M - 2Br]⁺ | Loss of both bromine atoms |

| 251/253 | [M - CH₃]⁺ | Loss of the methyl group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov By diffracting X-rays off a single, well-ordered crystal, it is possible to generate a 3D electron density map of the molecule.

This analysis provides unambiguous and highly precise data on:

Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles.

Absolute Configuration: The absolute arrangement of atoms in space. nih.gov

Intermolecular Interactions: How molecules pack together in the crystal lattice, revealing non-covalent interactions like π-π stacking or halogen bonding, which can be significant in pyrimidine systems.

Although no public crystal structure for 4,6-Dibromo-5-methylpyrimidine is cited in the search results, this technique remains the gold standard for structural verification. researchgate.netresearchgate.net Obtaining such a structure would provide ultimate confirmation of the atomic connectivity and geometry predicted by other spectroscopic methods.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonds, π-π Stacking)

A definitive understanding of the solid-state architecture of 4,6-dibromo-5-methylpyrimidine would be achieved through single-crystal X-ray diffraction analysis. This technique would reveal the precise arrangement of molecules in the crystal lattice, a concept known as crystal packing. The analysis would identify and quantify various non-covalent interactions that govern the supramolecular assembly.

For a molecule like 4,6-dibromo-5-methylpyrimidine, the following interactions would be of particular interest:

Hydrogen Bonding: Although the primary pyrimidine ring does not have hydrogen bond donors, potential impurities or co-crystallized solvent molecules could lead to the formation of hydrogen bonds.

Halogen Bonds: The two bromine atoms on the pyrimidine ring are potential halogen bond donors. These interactions, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule (such as a nitrogen atom of the pyrimidine ring), can be a significant directional force in the crystal packing of halogenated compounds.

π-π Stacking: The aromatic pyrimidine ring could engage in π-π stacking interactions with neighboring rings. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would provide insights into the electronic distribution within the aromatic system.

Without experimental data, it is not possible to present a data table of bond lengths and angles for these potential interactions.

Conformational Analysis in the Solid State

Conformational analysis in the solid state would reveal the three-dimensional structure of the 4,6-dibromo-5-methylpyrimidine molecule as it exists in the crystal. For a relatively rigid molecule such as this, the primary conformational variable would be the orientation of the methyl group relative to the pyrimidine ring. Single-crystal X-ray diffraction would provide definitive information on the torsion angles defining the methyl group's position. In the absence of such a study, the solid-state conformation of 4,6-dibromo-5-methylpyrimidine remains undetermined.

Computational Chemistry and Quantum Mechanical Investigations

Computational methods are powerful tools for complementing experimental data and providing predictive insights into the behavior of molecules. However, no specific computational studies on 4,6-dibromo-5-methylpyrimidine have been identified in the searched literature.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. A DFT study of 4,6-dibromo-5-methylpyrimidine would calculate various electronic properties to predict its reactivity. Key parameters that would be determined include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be particularly useful for predicting how the molecule interacts with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information about the bonding and charge distribution within the molecule.

A hypothetical data table of DFT-calculated parameters is not included due to the lack of published research.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of 4,6-dibromo-5-methylpyrimidine, both as an isolated molecule and in a condensed phase. MD simulations model the movement of atoms over time, providing insights into:

Conformational Flexibility: While the pyrimidine ring is rigid, MD simulations could explore the rotational dynamics of the methyl group.

Intermolecular Interactions: In a simulated crystal lattice or solution, MD can be used to study the formation, stability, and dynamics of the intermolecular interactions discussed in section 7.4.1.

No published MD simulation studies for this specific compound were found.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra. For 4,6-dibromo-5-methylpyrimidine, the following could be calculated:

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would aid in the assignment of peaks in experimentally obtained spectra.

Vibrational Frequencies: The calculation of infrared (IR) and Raman vibrational frequencies can help in understanding the vibrational modes of the molecule.

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy.

A comparison between predicted and experimental spectroscopic data is a standard method for validating the accuracy of the computational model. As no such studies are available for 4,6-dibromo-5-methylpyrimidine, a comparative data table cannot be generated.

Q & A

Q. What are the optimal synthetic routes for 4,6-Dibromo-5-methylpyrimidine, and how do reaction conditions influence yield and purity?

The synthesis of brominated pyrimidines typically involves halogenation of precursor compounds. For example, analogous compounds like 4,6-Dichloro-5-methoxypyrimidine are synthesized using phosphorus oxychloride (POCl₃) under reflux with a base like N,N-dimethylaniline . For 4,6-Dibromo-5-methylpyrimidine, bromination agents such as PBr₃ or HBr in acetic acid may be employed. Reaction temperature, stoichiometry, and solvent polarity critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound.

Q. What analytical techniques are most reliable for characterizing 4,6-Dibromo-5-methylpyrimidine?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D experiments) is essential for confirming regiochemistry and purity. For instance, the methyl group in 5-methylpyrimidine derivatives produces distinct singlet peaks in ¹H NMR (~δ 2.5 ppm). Mass spectrometry (EI or ESI) validates molecular weight, while X-ray crystallography can resolve structural ambiguities in crystalline derivatives . Differential Scanning Calorimetry (DSC) or melting point analysis ensures phase purity.

Intermediate-Level Research Questions

Q. How does the steric and electronic nature of substituents on the pyrimidine ring affect reactivity in cross-coupling reactions?

The bromine atoms at positions 4 and 6 act as leaving groups in Suzuki or Buchwald-Hartwig couplings. Steric hindrance from the 5-methyl group may slow down reactions compared to non-methylated analogs. Computational studies (DFT) can predict electron density distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄ for electron-deficient systems). Systematic substitution studies, as seen in 5-substituted-6-chlorouracils, demonstrate that methyl groups stabilize intermediates but may reduce electrophilicity .

Q. What strategies mitigate degradation of 4,6-Dibromo-5-methylpyrimidine during storage or experimental use?

Brominated pyrimidines are prone to hydrolysis under humid conditions. Store the compound in anhydrous solvents (e.g., dry DMSO or THF) at –20°C under inert gas. Stability tests via HPLC or TLC over time can identify degradation products. Analogous compounds like 5-aminopyrimidines show instability in DMSO due to oxidation; thus, freshly prepared solutions are recommended for biological assays .

Advanced Research Questions

Q. How can conflicting data on the biological activity of 4,6-Dibromo-5-methylpyrimidine derivatives be resolved?

Contradictions in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurities. Reproducibility requires strict control of cell lines, solvent concentrations (e.g., <0.1% DMSO), and validation via orthogonal assays (e.g., MIC vs. time-kill curves). Structural analogs like 5-fluoro-2,4-dimethoxypyrimidine highlight the importance of substituent positioning on target binding .

Q. What computational models predict the regioselectivity of nucleophilic aromatic substitution in 4,6-Dibromo-5-methylpyrimidine?

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify reactive sites. For example, the electron-withdrawing bromine atoms increase the electrophilicity of adjacent carbons, favoring substitution at position 4 over 5. Molecular dynamics simulations may further elucidate solvent effects on transition states, as seen in studies of similar halogenated pyrimidines .

Q. How does the methyl group at position 5 influence the compound’s pharmacokinetic properties?

The 5-methyl group enhances lipophilicity (calculated logP), potentially improving membrane permeability but reducing aqueous solubility. In vitro assays (e.g., Caco-2 permeability) paired with metabolic stability tests in liver microsomes can quantify these effects. Comparative studies with des-methyl analogs, like 4,6-dibromopyrimidine, provide insights into structure-property relationships .

Methodological Considerations

Q. What experimental designs are effective for studying reaction mechanisms in brominated pyrimidine systems?

Isotopic labeling (e.g., ²H or ¹³C at reactive positions) combined with kinetic isotope effects (KIE) can distinguish between SNAr and radical pathways. Trapping experiments with TEMPO (for radicals) or intermediate isolation via cryogenic quenching are recommended. For example, analogous chlorinated pyrimidines show stepwise mechanisms under polar protic solvents .

Q. How can researchers address discrepancies in crystallographic vs. spectroscopic data for 4,6-Dibromo-5-methylpyrimidine derivatives?

Multi-technique validation is critical. Single-crystal X-ray structures provide definitive bond lengths and angles, while solid-state NMR can resolve dynamic disorder in crystals. For amorphous samples, pair distribution function (PDF) analysis or Raman spectroscopy may bridge structural gaps. Contradictions in 5-methylpyrimidine derivatives often arise from polymorphism, necessitating PXRD screening .

Data Presentation Guidelines

Include tables for comparative yields, spectroscopic data, and computational parameters. Example:

| Substituent | Yield (%) | ¹H NMR (δ, ppm) | LogP |

|---|---|---|---|

| 5-Me, 4,6-Br | 78 | 2.51 (s, 3H) | 2.3 |

| 5-H, 4,6-Br | 65 | - | 1.8 |

Table 1. Comparative data for methylated vs. non-methylated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.